Increased Lipophilicity (XLogP3) Relative to Non-Chlorinated and Mono-Halogenated Analogs
5-Chloro-2,4-difluorobenzylamine exhibits a computed XLogP3 of 1.6, which is 0.6 units higher than that of 2,4-difluorobenzylamine (XLogP3 = 1.0) and 0.1 units higher than 5-chloro-2-fluorobenzylamine (XLogP3 = 1.5) [1][2][3]. This increased lipophilicity, driven by the combined effect of chloro and difluoro substitution, is directly correlated with enhanced membrane permeability and phospholipid binding [4].
Δ +0.6 vs 2,4-difluorobenzylamine (1.0)
Δ +0.1 vs 5-chloro-2-fluorobenzylamine (1.5)
Supports membrane permeability differentiation; inform SAR design.
Computed XLogP3; experimental LogP may vary.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 2,4-Difluorobenzylamine: 1.0; 5-Chloro-2-fluorobenzylamine: 1.5 |
| Quantified Difference | Δ = +0.6 vs. 2,4-difluorobenzylamine; Δ = +0.1 vs. 5-chloro-2-fluorobenzylamine |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity is a key determinant of passive membrane permeability and target tissue distribution, making this compound a preferred building block for optimizing bioavailability in drug discovery programs.
- [1] PubChem. (2025). 5-Chloro-2,4-difluorobenzylamine (CID 26343911). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/26343911 View Source
- [2] PubChem. (2025). 2,4-Difluorobenzylamine (CID 2733244). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/72235-52-0 View Source
- [3] PubChem. (2025). 5-Chloro-2-fluorobenzylamine (CID 2773616). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-fluorobenzylamine View Source
- [4] Blaschke, G., Jörgens, R., & Claassen, G. (n.d.). Binding ringsubstituierter Benzylamine an Lecithin. Retrieved from https://yyws.alljournals.cn/view_abstract.aspx?pcid=A9DB1C13C87CE289EA38239A9433C9DC&aid=F110E776C032F9EC496D1707B5056416 View Source
